Clorhidrato de fenilefrina

Descripción general

Descripción

La Fenilefrina Hidrocloruro es un agente simpaticomimético sintético utilizado principalmente como descongestionante, midriático y vasopresor. Es un agonista selectivo de los receptores adrenérgicos alfa-1, lo que significa que estimula principalmente los receptores adrenérgicos alfa-1, provocando vasoconstricción. Este compuesto se encuentra comúnmente en medicamentos de venta libre para aliviar la congestión nasal y también se utiliza en entornos médicos para aumentar la presión arterial en pacientes hipotensos .

Aplicaciones Científicas De Investigación

La Fenilefrina Hidrocloruro tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Empleado en estudios que involucran receptores adrenérgicos y vías de transducción de señales.

Medicina: Ampliamente utilizado en el tratamiento de la congestión nasal, la hipotensión y como agente midriático en oftalmología.

Industria: Utilizado en la formulación de varios productos farmacéuticos, incluidos aerosoles nasales, gotas para los ojos y soluciones inyectables .

Mecanismo De Acción

La Fenilefrina Hidrocloruro ejerce sus efectos estimulando selectivamente los receptores adrenérgicos alfa-1. Esto provoca vasoconstricción, lo que aumenta la presión arterial y reduce la congestión nasal. El compuesto también induce midriasis al contraer el músculo radial del iris. Los principales objetivos moleculares son los receptores adrenérgicos alfa-1, y las vías involucradas incluyen la activación de la fosfolipasa C y la posterior liberación de calcio intracelular .

Compuestos Similares:

Efedrina: Otro agonista alfa-adrenérgico utilizado para fines similares pero con un espectro de acción más amplio, incluidos los efectos beta-adrenérgicos.

Pseudoefedrina: Comúnmente utilizado como descongestionante, pero con un mecanismo de acción y un perfil de efectos secundarios diferentes.

Norepinefrina: Un neurotransmisor natural con potentes propiedades vasoconstrictoras, pero utilizado principalmente en entornos de cuidados críticos

Singularidad: La Fenilefrina Hidrocloruro es única debido a su agonismo selectivo de los receptores adrenérgicos alfa-1, que minimiza los efectos secundarios beta-adrenérgicos como la taquicardia. Esto la hace particularmente útil en pacientes donde la estimulación beta-adrenérgica es indeseable .

Análisis Bioquímico

Biochemical Properties

Phenylephrine hydrochloride selectively binds to alpha-1 adrenergic receptors, causing venous and arterial vasoconstriction . This interaction with alpha-1 adrenergic receptors is the primary biochemical reaction involving phenylephrine hydrochloride.

Cellular Effects

Phenylephrine hydrochloride, due to its lipophilic nature, effectively penetrates vascular-rich tissues, enabling central and peripheral effects . It causes constriction of both arteries and veins, affecting the function of various types of cells, particularly those in the cardiovascular system .

Molecular Mechanism

The molecular mechanism of action of phenylephrine hydrochloride involves its binding to alpha-1 adrenergic receptors, which leads to vasoconstriction . This binding interaction is a key aspect of how phenylephrine hydrochloride exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal decomposition processes of phenylephrine hydrochloride have been investigated . The thermal decomposition process of phenylephrine hydrochloride in nitrogen could be divided into three stages according to breaking of chemical bond .

Dosage Effects in Animal Models

In animal models, phenylephrine hydrochloride has been shown to significantly increase blood pressure, stroke volume, and total peripheral resistance . Heart rate was significantly decreased following phenylephrine administration .

Metabolic Pathways

Phenylephrine hydrochloride is extensively metabolized via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . It is also significantly excreted in the form of both phase 1 and phase 2 metabolites .

Transport and Distribution

After absorption, phenylephrine hydrochloride effectively penetrates vascular-rich tissues due to its lipophilic nature . This allows for its distribution within cells and tissues.

Subcellular Localization

The subcellular localization of phenylephrine hydrochloride is not specifically documented. Given its lipophilic nature and its ability to penetrate vascular-rich tissues, it can be inferred that it may localize in various subcellular compartments depending on the cell type .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Fenilefrina Hidrocloruro puede sintetizarse mediante varios métodos, incluida la hidrogenación asimétrica y la reducción quiral. Un método común implica la cloración de un compuesto precursor, seguida de reducción quiral, aminación y salificación. El proceso normalmente implica el uso de catalizadores quirales y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de Fenilefrina Hidrocloruro a menudo implica una hidrogenación asimétrica a gran escala utilizando BINAP que contiene rutenio como catalizador. Este método es preferido debido a su eficiencia y la alta pureza óptica del producto final. El proceso incluye varios pasos de purificación para cumplir con los estrictos estándares de calidad requeridos para el uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: La Fenilefrina Hidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados fenólicos.

Reducción: Las reacciones de reducción pueden modificar el grupo hidroxilo en el anillo aromático.

Sustitución: Las reacciones de sustitución comunes involucran al grupo amino, lo que lleva a diferentes derivados

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: Halogenación utilizando reactivos como cloruro de tionilo o bromo

Productos principales:

Oxidación: Derivados fenólicos.

Reducción: Derivados de fenilefrina modificados.

Sustitución: Compuestos de fenilefrina halogenados

Comparación Con Compuestos Similares

Ephedrine: Another alpha-adrenergic agonist used for similar purposes but with a broader spectrum of action, including beta-adrenergic effects.

Pseudoephedrine: Commonly used as a decongestant but with a different mechanism of action and side effect profile.

Norepinephrine: A naturally occurring neurotransmitter with potent vasoconstrictive properties but used primarily in critical care settings

Uniqueness: Phenylephrine Hydrochloride is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic side effects such as tachycardia. This makes it particularly useful in patients where beta-adrenergic stimulation is undesirable .

Propiedades

IUPAC Name |

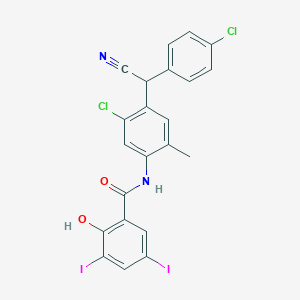

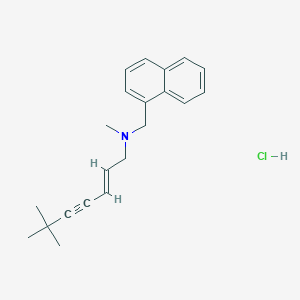

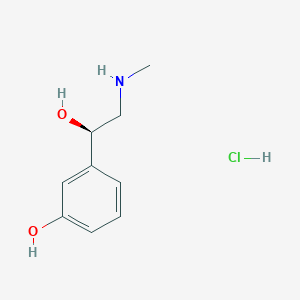

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2.ClH, C9H14ClNO2 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-42-7 (Parent) | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021142 | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61-76-7 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04JA59TNSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 293 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.